An In-depth Technical Guide to 5-Bromo-2-chloro-3-pyridinecarbonyl chloride
An In-depth Technical Guide to 5-Bromo-2-chloro-3-pyridinecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride, a pivotal building block in modern medicinal and agrochemical research. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific principles and field-proven insights essential for its effective application.
Introduction: A Versatile Heterocyclic Intermediate
5-Bromo-2-chloro-3-pyridinecarbonyl chloride, also known as 5-Bromo-2-chloronicotinoyl chloride, is a highly reactive acyl chloride derivative of pyridine. Its chemical structure, featuring a pyridine ring substituted with a bromine atom, a chlorine atom, and a carbonyl chloride group, makes it a versatile reagent in organic synthesis. The strategic placement of these functional groups allows for a range of chemical transformations, rendering it an invaluable intermediate in the construction of complex, biologically active molecules.[1]
The pyridine scaffold itself is a privileged structure in medicinal chemistry, frequently found in approved drugs. The addition of halogen atoms and a reactive acyl chloride at specific positions on this ring provides medicinal chemists with multiple "handles" for molecular modification. This allows for the systematic exploration of a compound's structure-activity relationship (SAR), a cornerstone of modern drug discovery.
Key Physicochemical Properties
| Property | Value | CAS Number |
| Chemical Name | 5-Bromo-2-chloro-3-pyridinecarbonyl chloride | 78686-86-9 |
| Synonyms | 5-Bromo-2-chloronicotinoyl chloride | |
| Molecular Formula | C₆H₂BrCl₂NO | |
| Molecular Weight | 254.90 g/mol | |
| Appearance | White to light yellow powder or crystalline solid | [1] |
Synthesis and Mechanism
The primary route for the synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 5-Bromo-2-chloronicotinic acid (CAS No: 29241-65-4).[1][2]
Conceptual Workflow of Synthesis
Caption: Synthetic pathway from the carboxylic acid precursor to the final acyl chloride product.
Detailed Experimental Protocol: Synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride
This protocol is based on established literature procedures for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Materials:
-
5-Bromo-2-chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another inert solvent)
-
Dry glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 5-Bromo-2-chloronicotinic acid (1.0 equivalent).
-
Solvent Addition: Add anhydrous toluene to the flask to create a suspension.
-
Reagent Addition: Slowly add thionyl chloride (approximately 2.0-3.0 equivalents) to the suspension at room temperature. The addition should be done cautiously as the reaction can be exothermic and releases gases.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is often used in the next step without further purification.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of dry glassware and an inert atmosphere is critical because 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is highly susceptible to hydrolysis.[3][4] Any moisture present will convert the acyl chloride back to the unreactive carboxylic acid, significantly reducing the yield.
-
Excess Thionyl Chloride: An excess of the chlorinating agent is used to ensure the complete conversion of the carboxylic acid. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are volatile and easily removed during the work-up.[5]
Reactivity and Handling
5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a highly reactive compound, a characteristic that makes it a valuable synthetic intermediate but also necessitates careful handling.
Key Reactions
The primary reactivity of this compound is centered around the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution.
Caption: Major nucleophilic substitution reactions involving the acyl chloride.
Experimental Protocol: Amide Bond Formation
This protocol outlines the synthesis of N-substituted amides, a common application of this reagent.[6]
Materials:
-
5-Bromo-2-chloro-3-pyridinecarbonyl chloride
-
A primary or secondary amine
-
Anhydrous solvent (e.g., chloroform, dichloromethane, or THF)
-
A non-nucleophilic base (e.g., triethylamine or pyridine), or an excess of the amine nucleophile
-
Dry glassware
-
Inert atmosphere
Procedure:
-
Amine Solution: In a flame-dried flask under an inert atmosphere, dissolve the amine (2.0 equivalents) in the chosen anhydrous solvent. One equivalent will act as the nucleophile, and the second as a base to neutralize the HCl byproduct.[6]
-
Acyl Chloride Solution: In a separate flask, dissolve the crude 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (1.0 equivalent) in the same anhydrous solvent.
-
Reaction: Cool the amine solution in an ice bath. Slowly add the acyl chloride solution dropwise with vigorous stirring.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up:
-
For soluble amides: Filter the reaction mixture to remove the precipitated amine hydrochloride salt. Wash the filtrate with water and a dilute acid solution to remove any remaining amine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amide.[6]
-
For insoluble amides: Collect the entire precipitate by filtration. Resuspend the solid in water to dissolve the amine hydrochloride and then collect the insoluble crude amide by filtration.[6]
-
Self-Validating System: The formation of an amine hydrochloride precipitate is a strong indicator that the reaction is proceeding.[7] The work-up procedure is designed to separate the desired amide from this salt and any unreacted starting materials.
Applications in Drug Discovery and Agrochemicals
The utility of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride stems from its role as a versatile scaffold. The ability to readily form amides and esters allows for the introduction of the 5-bromo-2-chloropyridinyl moiety into a wide array of molecules. The bromine and chlorine atoms on the pyridine ring can then be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the synthesis of diverse chemical libraries for biological screening.
This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[8] For instance, halogenated pyridines are integral components of antiviral, anti-inflammatory, and anticancer drugs.[8] In the agrochemical sector, they serve as building blocks for fungicides, insecticides, and herbicides.[8][9]
Safety, Handling, and Storage
Trustworthiness in practice necessitates a robust understanding of safety protocols.
Hazard Identification:
-
Corrosive: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is corrosive and can cause severe skin burns and eye damage.
-
Lachrymator: It is a lachrymator, meaning it can cause tearing.
-
Reacts with Water: It reacts with water to produce hydrochloric acid gas.[3]
Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Use only dry glassware and solvents.[3]
-
Avoid inhalation of dust or vapors.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Storage under an inert atmosphere (argon or nitrogen) is highly recommended to prevent hydrolysis.[3][4]
-
Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.
References
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Google Patents. (n.d.). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
-
PubChem. (n.d.). 5-Bromo-2-chloronicotinonitrile. Retrieved from [Link]
-
Acros Organics. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Fisher Scientific. (2009, June 25). SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin. Retrieved from [Link]
Sources
- 1. 5-Bromo-6-chloronicotinoyl chloride|CAS 78686-84-7 [benchchem.com]
- 2. 5-Bromo-2-chloronicotinic acid, 96% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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